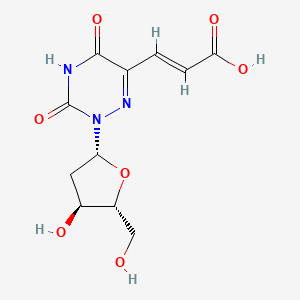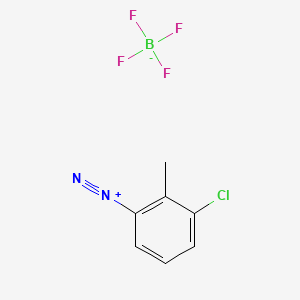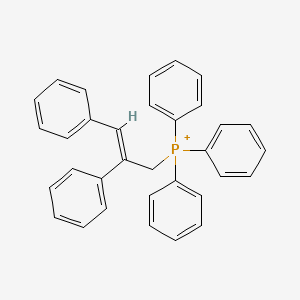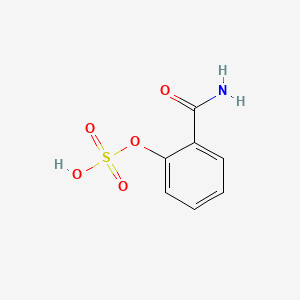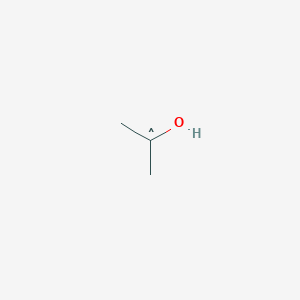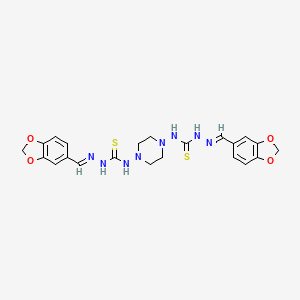
Piperonal, 4,4'-(1,4-piperazinediyl)bis(3-thiosemicarbazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperonal, 4,4’-(1,4-piperazinediyl)bis(3-thiosemicarbazone) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of piperonal and thiosemicarbazone groups linked through a piperazine moiety, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperonal, 4,4’-(1,4-piperazinediyl)bis(3-thiosemicarbazone) typically involves the reaction of piperonal with thiosemicarbazide in the presence of a piperazine linker. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Piperonal, 4,4’-(1,4-piperazinediyl)bis(3-thiosemicarbazone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiosemicarbazone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium, potassium permanganate in neutral or alkaline medium
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced thiosemicarbazone derivatives
Substitution: Formation of alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
Piperonal, 4,4’-(1,4-piperazinediyl)bis(3-thiosemicarbazone) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Piperonal, 4,4’-(1,4-piperazinediyl)bis(3-thiosemicarbazone) involves its interaction with various molecular targets:
Molecular Targets: Enzymes, DNA, and proteins
Pathways Involved: The compound can inhibit enzyme activity, bind to DNA and interfere with replication, or interact with proteins to disrupt their function.
Comparación Con Compuestos Similares
Similar Compounds
- Piperonal thiosemicarbazone
- Piperazine derivatives
- Thiosemicarbazone derivatives
Uniqueness
Piperonal, 4,4’-(1,4-piperazinediyl)bis(3-thiosemicarbazone) is unique due to its combined structural features of piperonal, piperazine, and thiosemicarbazone. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Número CAS |
102259-60-9 |
|---|---|
Fórmula molecular |
C22H24N8O4S2 |
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-[4-[[(E)-1,3-benzodioxol-5-ylmethylideneamino]carbamothioylamino]piperazin-1-yl]thiourea |
InChI |
InChI=1S/C22H24N8O4S2/c35-21(25-23-11-15-1-3-17-19(9-15)33-13-31-17)27-29-5-7-30(8-6-29)28-22(36)26-24-12-16-2-4-18-20(10-16)34-14-32-18/h1-4,9-12H,5-8,13-14H2,(H2,25,27,35)(H2,26,28,36)/b23-11+,24-12+ |
Clave InChI |
WXDKHFURGTVWSL-ASIDMNOUSA-N |
SMILES isomérico |
C1N(CCN(C1)NC(=S)N/N=C/C2=CC3=C(OCO3)C=C2)NC(=S)N/N=C/C4=CC5=C(OCO5)C=C4 |
SMILES canónico |
C1CN(CCN1NC(=S)NN=CC2=CC3=C(C=C2)OCO3)NC(=S)NN=CC4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




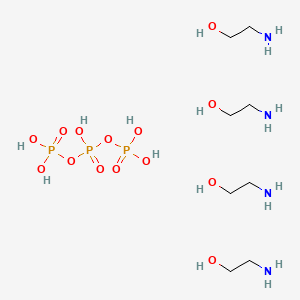
![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
